N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with benzoyl and phenyl groups, as well as a bromobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Substitution Reactions: The thiazole ring is then functionalized with benzoyl and phenyl groups through electrophilic aromatic substitution reactions.
Bromination: The final step involves the bromination of the benzamide moiety using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or benzamide moieties.
Substitution: The bromine atom in the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and phenyl groups may enhance binding affinity through hydrophobic interactions, while the bromine atom could participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide: Similar structure but with nitro groups instead of bromine.
N-(4-phenyl-1,3-thiazol-2-yl)-benzamide: Lacks the benzoyl group and bromine atom.
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is unique due to the presence of both benzoyl and bromobenzamide moieties, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQFPQISLUSBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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